Indolizine
Overview
Description
Synthesis Analysis
Recent advances have expanded the repertoire of indolizine synthesis beyond classical methodologies like the Scholtz or Chichibabin reactions. New strategies involve transition metal-catalyzed reactions, oxidative coupling, and solvent- and metal-free conditions, allowing for the regiospecific construction of indolizines with diverse substitution patterns and high efficiency (Sadowski, Klajn, & Gryko, 2016); (Yang et al., 2018).
Molecular Structure Analysis
Indolizines are noted for their π-expanded analogues and the ability to form complex structures through reactions based on either pyridine or pyrrole scaffolds. Their structure facilitates the synthesis of indolizine-1-carboxylates and benzoyl-substituted indolizines, demonstrating the compound's versatility and adaptability in organic synthesis (Mohan et al., 2015).
Chemical Reactions and Properties
Indolizine participates in various chemical reactions, including electrophilic, oxidation, reduction, addition, cycloaddition, and multicomponent reactions. Its reactivity enables the synthesis of bis-indolizines and cyclazines, with mechanisms often involving radical cyclization/cross-coupling (Elattar, Youssef, & Fadda, 2016); (Hui et al., 2021).
Physical Properties Analysis
Indolizine's physical properties, such as its crystallochromic behavior and photoluminescence, are of particular interest. These properties are influenced by its molecular structure, which can be altered to tune optical effects and responsiveness to environmental changes, like pH (Dohmen et al., 2019); (Outlaw et al., 2016).
Chemical Properties Analysis
The chemical properties of indolizine, such as its ability to undergo oxidative linkage of C-C and C-N bonds, highlight its potential for the development of novel synthetic methods. These methods can achieve complex indolizine derivatives with selective antibacterial activity, showcasing the compound's utility in creating targeted therapeutic agents (Liu et al., 2017); (Gundersen et al., 2007).
Scientific Research Applications
Pharmaceutical Importance
Indolizines demonstrate a broad spectrum of pharmaceutical significance, exhibiting antitumor, antimycobacterial, antagonist, and antiproliferative activities (Dawood & Abbas, 2020).
Anti-Tubercular Activity
Some indolizine derivatives have shown significant inhibitory activity against both H37Rv and multi-drug-resistant strains of Mycobacterium tuberculosis. These compounds, including Indolizines 2d, 2e, and 4, demonstrate potential for use in drug-sensitive and drug-resistant tuberculosis therapy (Venugopala et al., 2019).
Cytotoxic Effects Against Cancer Cell Lines
Indole- and indolizine-glyoxylamides have been studied for their substantial in vitro anti-proliferative activities against various cancer cell lines, including those with multidrug resistance (MDR) phenotypes (James et al., 2008).
Anticancer Activity in Colorectal Cancer
Pyrido[2,3-b]indolizine derivatives have been found effective against colorectal cancer (CRC) cell lines. The presence of hydroxyl groups in specific positions on the aromatic substituent of the indolizine nucleus is crucial for activity against CRC cell lines (Boot et al., 2014).
Synthetic Approaches and Biological Activities
Various synthetic approaches to construct the indolizine framework have been explored, with a focus on biological activities such as antimicrobial, antioxidant, anti-inflammatory, anticonvulsant, enzyme inhibition, and calcium entry blocker (Singh & Mmatli, 2011).
In Silico Study for Molecular Target Identification
In addition to experimental studies, in silico studies have been conducted for molecular target identification of indolizine derivatives, revealing favorable interactions with target enzymes in tuberculosis therapy (Venugopala et al., 2019).
Safety And Hazards
Indolizine can cause skin irritation and serious eye irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
Future Directions
Indolizine is a promising framework for developing a diverse array of C−H functionalized hybrids . In recent times, a number of effective methods for the C−C, C−P and C−S bond formation via C−H functionalization of indolizines have been established . This could help researchers to develop novel approaches for the synthesis of indolizine and its derivatives .
properties
IUPAC Name |
indolizine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N/c1-2-6-9-7-3-5-8(9)4-1/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOBCFUWDNJPFHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC=CN2C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50181818 | |
Record name | Indolizine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50181818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Indolizine | |
CAS RN |
274-40-8 | |
Record name | Indolizine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=274-40-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Indolizine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000274408 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Indolizine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50181818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyrrolo[1,2-a]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | INDOLIZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B48FMH8YFQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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